Product packaging for 4-Bromo-2-trifluoromethyl-biphenyl(Cat. No.:)

4-Bromo-2-trifluoromethyl-biphenyl

Cat. No.: B8323611
M. Wt: 301.10 g/mol
InChI Key: MVDMUYIYZSWKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-trifluoromethyl-biphenyl (CAS 227306-19-6) is a specialized organic compound with the molecular formula C13H8BrF3 and a molecular weight of 301.10 g/mol . It belongs to the class of biphenyl derivatives, which are recognized as fundamental backbones in synthetic organic chemistry and are omnipresent in many marketed drugs and medicinally active compounds . This compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is one of the most effective methods for forming carbon-carbon bonds . The presence of both a bromine atom and a trifluoromethyl group on the biphenyl scaffold makes it a valuable intermediate for constructing more complex molecules for scientific research and industrial applications . Biphenyl derivatives are investigated for a wide range of biological activities, including use as non-steroidal anti-inflammatory drugs (NSAIDs), antifungal, antibacterial, and antitumor agents . The unique electronic properties imparted by the trifluoromethyl group can enhance a compound's metabolic stability, lipophilicity, and binding affinity, which is crucial in pharmaceutical and agrochemical development . This product is intended for research purposes in chemistry and biology laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8BrF3 B8323611 4-Bromo-2-trifluoromethyl-biphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8BrF3

Molecular Weight

301.10 g/mol

IUPAC Name

4-bromo-1-phenyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H8BrF3/c14-10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h1-8H

InChI Key

MVDMUYIYZSWKDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Trifluoromethyl Biphenyl Scaffolds

Reactivity of the Bromine Substituent in Coupling Reactions

The bromine atom at the 4-position of the biphenyl (B1667301) scaffold is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds. In the context of 4-bromo-2-trifluoromethyl-biphenyl, the bromine atom can be readily displaced by a variety of organoboron reagents. The Suzuki-Miyaura coupling is tolerant of a wide range of functional groups and often proceeds under mild conditions. acs.orgrsc.org The synthesis of polyfluorinated biphenyls, which are often challenging to prepare, can be achieved using Suzuki-Miyaura coupling. acs.org For instance, the coupling of fluorinated aryl bromides with arylboronic acids has been successfully demonstrated. acs.org While specific examples for this compound are not extensively documented in readily available literature, the principles of Suzuki coupling on similar substrates are well-established. orgsyn.orgmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orglibretexts.org For aryl bromides, including those with electron-withdrawing groups, the reaction often requires specific ligands and conditions to proceed efficiently. nih.govresearchgate.net The reactivity of the C-Br bond in this compound makes it a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkynyl moiety. The reaction conditions can be optimized by screening different palladium catalysts, ligands, and bases. thalesnano.com

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize aryl amines from aryl halides. The C-N bond is formed by the palladium-catalyzed coupling of an amine with the aryl bromide. The reaction is known for its broad substrate scope and functional group tolerance. The bromine atom of this compound can be substituted with a variety of primary and secondary amines under Buchwald-Hartwig conditions, offering a pathway to novel aniline (B41778) derivatives.

Ullmann Coupling: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl. While modern cross-coupling reactions are often preferred, the Ullmann condensation can be a useful method, particularly for the synthesis of electron-deficient biphenyls. acs.org The reaction typically requires high temperatures. rsc.org

The following table summarizes typical conditions for these coupling reactions based on similar substrates.

Coupling ReactionCatalyst/ReagentsTypical Conditions
Suzuki-Miyaura Pd(OAc)₂, PPh₃, Na₂CO₃1-Propanol/Water, Reflux
Sonogashira Pd(PPh₃)₄, CuI, Amine BaseAnhydrous, Anaerobic
Buchwald-Hartwig Pd catalyst, Phosphine (B1218219) ligand, BaseToluene or Dioxane, Heat
Ullmann Copper powderHigh Temperature, Solvent-free or high-boiling solvent

Influence of the Trifluoromethyl Group on Reactivity and Electron Density

The trifluoromethyl (CF₃) group at the 2-position of the biphenyl system exerts a profound influence on the molecule's reactivity and electron distribution.

The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic attack. The electron-withdrawing nature of the CF₃ group also enhances the electrophilicity of the carbon atom to which it is bonded, which can influence nucleophilic substitution reactions.

The presence of the CF₃ group can also impact the conformation of the biphenyl system. The steric bulk of the CF₃ group can lead to a twisted conformation where the two phenyl rings are not coplanar. This deviation from planarity can affect the extent of π-conjugation between the rings, which in turn influences the electronic properties and reactivity of the molecule.

Electrophilic Aromatic Substitution Patterns in Biphenyl Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. In the case of this compound, the directing effects of both the bromine and trifluoromethyl substituents must be considered.

The bromine atom is an ortho-, para-directing group, although it is deactivating. The trifluoromethyl group is a strong deactivating group and a meta-director. In the biphenyl system, electrophilic attack can occur on either of the two rings.

Considering the ring bearing the substituents (the "A" ring), the bromine at C4 would direct incoming electrophiles to the C3 and C5 positions. The trifluoromethyl group at C2 would direct to the C5 position. Therefore, the C5 position is the most likely site of electrophilic attack on this ring, being ortho to the bromo group and meta to the trifluoromethyl group.

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNA_r). The trifluoromethyl group in this compound significantly enhances the susceptibility of the aromatic ring to nucleophilic attack.

The most probable pathway for nucleophilic aromatic substitution on this scaffold is the SNAr mechanism. In this two-step process, a nucleophile attacks the carbon atom bearing the leaving group (the bromine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, and the presence of the electron-withdrawing trifluoromethyl group at the ortho position helps to stabilize this intermediate, thereby lowering the activation energy for the reaction. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

The position of the trifluoromethyl group ortho to the bromine atom is crucial for activating the system towards SNAr. This positioning allows for effective resonance stabilization of the negative charge of the Meisenheimer intermediate.

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles and data from related systems can provide valuable insights.

For cross-coupling reactions, the rate is influenced by several factors, including the nature of the catalyst, the ligand, the base, the solvent, and the electronic and steric properties of the substrates. The C-Br bond in this compound is the reactive site for oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. The electron-withdrawing trifluoromethyl group can influence the rate of this step.

The following table presents a qualitative summary of the expected kinetic and thermodynamic considerations for reactions of this compound.

Reaction TypeKinetic ConsiderationsThermodynamic Considerations
Coupling Reactions Rate is dependent on catalyst, ligand, base, and substrate electronics. The C-Br bond cleavage is a key step.Generally favorable due to the formation of stable C-C or C-N bonds.
Electrophilic Aromatic Substitution The deactivating nature of both Br and CF₃ groups will likely result in slower reaction rates compared to unsubstituted biphenyl.The stability of the resulting product will depend on the nature and position of the new substituent.
Nucleophilic Aromatic Substitution The rate is enhanced by the electron-withdrawing CF₃ group, which stabilizes the Meisenheimer intermediate.The reaction is driven by the formation of a more stable product where the bromide is replaced by a stronger nucleophile.

Structural Characterization and Spectroscopic Analysis in Research

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Architecture

While specific single-crystal X-ray diffraction data for 4-Bromo-2-trifluoromethyl-biphenyl is not extensively reported in publicly available literature, the conformation of substituted biphenyls is a well-studied area of stereochemistry. The key feature of the biphenyl (B1667301) scaffold is the torsional or dihedral angle between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 45° in the gas phase, representing a compromise between the stabilizing π-conjugation that favors planarity and the destabilizing steric hindrance between the ortho-hydrogens on adjacent rings. westmont.edu

For this compound, the presence of a bulky trifluoromethyl (-CF3) group at an ortho position (C2) introduces significant steric repulsion with the adjacent phenyl ring. This steric strain is expected to force the molecule into a non-planar, or twisted, conformation with a large dihedral angle. This twisting minimizes the repulsive interactions between the ortho-substituent and the ortho-hydrogens of the other ring. Studies on similarly substituted biphenyls confirm that ortho-substitution dramatically increases the dihedral angle, often approaching 90°. In related complex structures, such as 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angles between the substituted rings are substantial, demonstrating the powerful influence of ortho-substituents. nih.gov The dihedral angle between the two rings within its biphenyl moiety was found to be 24.57 (4)°. nih.gov

Detailed crystallographic analysis requires obtaining a suitable single crystal of the compound, a process that can be challenging. Should a crystal structure of this compound be determined, it would yield precise crystallographic parameters. These parameters define the unit cell—the basic repeating unit of the crystal lattice.

While specific data for the target compound is unavailable, the table below illustrates the type of crystallographic parameters obtained for a related fluorinated biphenyl compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, which crystallizes in the orthorhombic space group P2₁2₁2₁. lookchem.com

ParameterValue
Chemical FormulaC₁₃H₄BrF₄N
Formula Weight330.08
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.3560 (15)
b (Å)12.107 (2)
c (Å)12.723 (3)
Volume (ų)1133.1 (4)
Z (Molecules/unit cell)4

Illustrative crystallographic data for an analogous compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile. lookchem.com

Conformational disorder, where molecules in the crystal lattice adopt slightly different conformations, is also a possibility, particularly with flexible moieties like the biphenyl linkage. Analysis of such disorder provides insight into the molecule's conformational energy landscape.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

The ¹H NMR spectrum of this compound is expected to show a complex series of signals in the aromatic region. The protons on the two phenyl rings would experience different electronic effects from the bromine and trifluoromethyl substituents, leading to distinct chemical shifts. The signals would likely appear as multiplets due to proton-proton (H-H) spin-spin coupling.

Although a spectrum for the exact title compound is not provided in the search results, the ¹H NMR data for the structurally similar 4-Bromo-2-fluorobiphenyl (B126189) can serve as an illustrative example of the expected signal pattern.

Chemical Shift (ppm)MultiplicityAssignment (Illustrative)
7.50-7.30mAromatic Protons

Expected ¹H NMR data pattern for this compound, based on related compounds. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 13 distinct carbon signals would be expected, one for each unique carbon atom, including the carbon of the trifluoromethyl group. The chemical shifts would be influenced by the attached substituents. The carbon atom attached to the bromine would be shifted, and the carbons of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms (C-F coupling).

The table below shows ¹³C NMR data for 1-Bromo-4-(trifluoromethyl)benzene to illustrate the typical chemical shifts and coupling for a ring containing these substituents. rsc.org

Chemical Shift (ppm)Splitting Pattern (J, Hz)Assignment (Illustrative for a Substituted Ring)
132.1sAromatic C-H
129.7sAromatic C-Br
126.9q (J = 3.8)Aromatic C-H
126.5q (J = 1.8)Aromatic C-CF₃
123.9q (J = 273.1)-CF₃

Illustrative ¹³C NMR data for an analogous compound, 1-Bromo-4-(trifluoromethyl)benzene. rsc.org

¹⁹F NMR is particularly useful for analyzing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group, as there are no adjacent fluorine or proton nuclei to cause splitting. The chemical shift of this signal is highly sensitive to the electronic environment of the molecule. nih.gov

The ¹⁹F NMR chemical shift for the trifluoromethyl group in 1-Bromo-4-(trifluoromethyl)benzene is observed at approximately -62.8 ppm. rsc.org A similar value would be anticipated for this compound.

Chemical Shift (ppm)MultiplicityAssignment
~ -62.8s-CF₃

Expected ¹⁹F NMR data for this compound, based on data for 1-Bromo-4-(trifluoromethyl)benzene. rsc.org

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound. For this compound, the spectrum is characterized by absorption bands corresponding to its distinct structural components.

Theoretical and experimental studies on analogous aromatic compounds provide a basis for assigning these vibrations. nih.govtandfonline.com The analysis of related molecules, such as 2-bromo-6-methoxynaphthalene (B28277) and various substituted anilines, helps in predicting the spectral features of the title compound. nih.govresearchgate.net

Expected Characteristic FT-IR Absorption Bands:

The primary vibrational modes for this compound can be predicted based on its functional groups. The carbon-bromine (C-Br) stretching vibration is typically observed in the lower frequency region of the spectrum. The trifluoromethyl (-CF₃) group gives rise to strong C-F stretching absorptions, which are highly characteristic. Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations occur at lower frequencies. The vibrations of the biphenyl core are represented by C=C stretching bands within the aromatic rings.

Table 1: Predicted FT-IR Data for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic Ring3100 - 3000Medium to Weak
C=C StretchAromatic Ring1600 - 1450Medium to Strong
C-F StretchTrifluoromethyl (-CF₃)1350 - 1100Strong
C-Br StretchBromo-Aryl700 - 500Medium to Strong
C-H Bending (Out-of-Plane)Aromatic Ring900 - 675Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) ionization would produce a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecule's molecular weight.

A key feature in the mass spectrum of a monobrominated compound is the presence of a characteristic isotopic pattern for the molecular ion. Due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, two peaks of almost equal intensity will appear for the molecular ion: one at M and another at M+2. miamioh.edu

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. Therefore, a significant fragment resulting from the loss of the bromine radical (˙Br) is expected. Another prominent fragmentation would be the cleavage of the C-C bond to lose the trifluoromethyl radical (˙CF₃).

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

IonDescriptionPredicted m/zNotes
[C₁₃H₈BrF₃]⁺˙Molecular Ion (M⁺˙)300/302Exhibits characteristic M/M+2 isotope pattern due to Bromine.
[C₁₃H₈F₃]⁺Loss of Bromine (-Br)221
[C₁₂H₈Br]⁺Loss of Trifluoromethyl (-CF₃)231/233
[C₆H₅]⁺Phenyl fragment77
[C₆H₃BrF₃]⁺Substituted phenyl fragment225/227

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the biphenyl core of this compound.

The UV-Vis spectrum of biphenyl and its derivatives is dominated by intense absorption bands resulting from π → π* electronic transitions within the conjugated system of the aromatic rings. researchgate.net The position and intensity of these absorption maxima (λmax) are sensitive to the substituents on the rings. The presence of the bromo and trifluoromethyl groups can cause shifts in the absorption bands (either bathochromic to longer wavelengths or hypsochromic to shorter wavelengths) compared to unsubstituted biphenyl. The analysis is typically carried out using a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. nih.gov

Characterization of Polymer Systems Incorporating Biphenyl Units

The incorporation of rigid units like biphenyl into polymer backbones significantly influences their structural and mechanical properties. Techniques such as X-ray scattering and atomic force microscopy are crucial for characterizing the morphology of these materials from the atomic to the macroscopic scale.

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is an essential technique for probing the crystalline structure of materials. chalmers.se It provides information on ordered structures at the scale of interatomic distances. In semi-crystalline polymers containing biphenyl units, WAXS is used to determine the degree of crystallinity, identify the crystal lattice structure (unit cell dimensions), and assess the orientation of the crystallites. The resulting diffraction pattern shows sharp peaks (Bragg reflections) for crystalline domains and a broad amorphous halo for disordered regions.

Complementary to WAXS, Small-Angle X-ray Scattering (SAXS) investigates electron density variations over larger length scales, typically from 1 to 100 nanometers. chalmers.se For semi-crystalline polymers with biphenyl units, SAXS is invaluable for characterizing the nanoscale morphology. It can determine the average repeating distance between crystalline lamellae, providing insight into the thickness of both the crystalline and amorphous layers. The technique is also used to analyze the size, shape, and distribution of any phase-separated domains or filler particles within the polymer matrix.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that maps the surface topography of materials at the nanoscale. bruker.com A key advantage of AFM for polymer science is that it does not typically require special sample preparation like conductive coating and can be performed under ambient conditions. nanomagnetics-inst.com For polymers containing biphenyl units, AFM can visualize the surface morphology, such as the arrangement of crystalline lamellae, spherulites, and fibrils. bruker.com Furthermore, advanced AFM modes like phase imaging can differentiate between regions of varying stiffness and adhesion, allowing for the mapping of crystalline and amorphous domains on the polymer surface. nanomagnetics-inst.comnih.gov This makes it possible to directly observe the nanoscale distribution of different phases in polymer blends and composites. researchgate.netresearchgate.net

Table 3: Summary of Polymer Characterization Techniques

TechniqueInformation ObtainedTypical Length Scale
WAXS Degree of crystallinity, crystal structure, molecular orientation, inter-atomic spacing.Angstroms (Å)
SAXS Lamellar thickness, particle/domain size and shape, pore size distribution.1 - 100 Nanometers (nm)
AFM Surface topography, morphology, roughness, mapping of material properties (stiffness, adhesion).Nanometers (nm) to Micrometers (µm)

Computational and Theoretical Studies on 4 Bromo 2 Trifluoromethyl Biphenyl and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations are widely employed to predict molecular properties and reactivity. For 4-bromo-2-trifluoromethyl-biphenyl and its analogues, DFT methods, such as B3LYP and HSEH1PBE, combined with various basis sets like 6-311++G(d,p), are utilized to compute optimized geometries, vibrational frequencies, and electronic properties. researchgate.net These computational approaches provide deep insights into the molecule's structural and electronic characteristics at the atomic level.

In computational studies of analogues like (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide, the dihedral angle between the two benzene (B151609) rings was found to be 15.7 (2)°. nih.gov For other related Schiff base compounds, this angle can vary significantly, from as low as 4.12 (17)° to as high as 49.08 (18)°, indicating that substituents have a profound impact on the molecular conformation. nih.gov For this compound, the bulky trifluoromethyl group at the ortho position is expected to cause significant steric hindrance, leading to a relatively large dihedral angle between the two phenyl rings in its optimized geometry.

Table 1: Representative Optimized Geometrical Parameters for a Biphenyl (B1667301) Analogue (Note: Data is illustrative based on typical values for substituted biphenyls and related structures.)

ParameterBondTypical Value
Bond LengthC-Br1.90 Å
C-C (inter-ring)1.49 Å
C-CF31.51 Å
Bond AngleC-C-C (ring)~120°
C-C-Br~120°
Dihedral AngleC-C-C-C (inter-ring)45° - 60°

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

In a study on 4-(trifluoromethyl)benzylbromide, DFT calculations at the B3LYP/6-311+G(d,p) level were used to compute vibrational wavenumbers. nih.gov The analysis, aided by Potential Energy Distribution (PED), allows for the assignment of specific vibrational modes to different functional groups. nih.gov For this compound, characteristic vibrations would include:

C-Br stretching: Typically found in the lower frequency region of the spectrum.

C-F stretching: Strong absorptions associated with the trifluoromethyl group, usually appearing in the 1100-1300 cm⁻¹ range.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

C=C aromatic ring stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

A comparison of calculated and experimental frequencies, often using a scaling factor, helps validate the computational model. For instance, in an analogue, the -HC=N- stretching vibration was observed experimentally at 1683 cm⁻¹ and calculated at 1682 cm⁻¹ (scaled). researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Modes in Analogous Compounds (Note: Data is based on studies of compounds like 4-(trifluoromethyl)benzylbromide and other substituted aromatics.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-F Symmetric StretchCF₃~1130
C-F Asymmetric StretchCF₃~1170, ~1280
C-Br StretchC-Br~650
Aromatic C=C StretchPhenyl Rings~1450 - 1600
Aromatic C-H StretchPhenyl Rings~3050 - 3100

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and requires less energy for excitation. nih.gov Computational studies on analogues have revealed energy gaps around 3.08 eV. researchgate.net In the case of (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide, the HOMO is distributed over the 4-bromobenzoyl moiety, while the LUMO is spread across the entire molecule. nih.gov For this compound, the electron-withdrawing trifluoromethyl group and the bromine atom are expected to influence the energies of the frontier orbitals significantly.

Table 3: Frontier Molecular Orbital Properties of an Analogous Compound (Note: Values are illustrative based on DFT calculations for similar aromatic compounds.)

PropertyEnergy (eV)
HOMO Energy-6.78
LUMO Energy-1.55
Energy Gap (ΔE)5.23

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com The MEP map illustrates the electrostatic potential on the molecule's surface, using a color scale to denote different charge regions. researchgate.netresearchgate.net

Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For molecules containing halogens and other electronegative groups, MEP analysis helps identify sites for hydrogen bonding and other intermolecular interactions. researchgate.net In studies of related compounds, the negative potential is often localized on electronegative atoms like oxygen and nitrogen. researchgate.net For this compound, the MEP map would be expected to show a region of negative potential around the highly electronegative fluorine atoms of the trifluoromethyl group and the bromine atom. The hydrogen atoms of the phenyl rings would correspond to regions of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It examines intramolecular interactions, such as hyperconjugation, by quantifying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2).

Table 4: Significant NBO Interactions and Stabilization Energies E(2) in an Analogous Aromatic Compound (Note: Data is representative of interactions found in substituted aromatic systems.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Brπ(C-C)~1.5
π(C=C)π(C=C)~20.5
σ(C-H)σ*(C-C)~4.8

Molecules with significant intramolecular charge transfer, a large difference in dipole moment between the ground and excited states, and a small HOMO-LUMO gap often exhibit nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties such as the molecular polarizability (α) and the first-order hyperpolarizability (β).

The presence of both electron-donating and electron-withdrawing groups can enhance NLO activity. While the bromine atom is a weak deactivator and the trifluoromethyl group is a strong electron-withdrawing group, their combined effect on the biphenyl system could lead to notable NLO properties. The extent of intramolecular charge transfer, which can be inferred from FMO and NBO analyses, is a key indicator of potential NLO response. aps.org Calculations on related organic molecules have shown that DFT is a reliable method for predicting such properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has become a standard method for calculating the electronic excited states of medium-sized organic molecules. chemrxiv.orgfaccts.de It offers a favorable balance between computational cost and accuracy, often predicting vertical excitation energies with a mean accuracy of approximately 0.3 eV. chemrxiv.org This makes it a valuable tool for interpreting and predicting UV-visible absorption spectra. nih.govresearchgate.net

For biphenyl derivatives, TD-DFT can be used to understand how substituents and the dihedral angle between the phenyl rings affect the electronic transitions. nih.gov The method calculates excitation energies by solving a frequency-domain eigenvalue problem, which is analogous to configuration interaction singles (CIS) but includes electron correlation effects. chemrxiv.orgfaccts.de The analysis of the resulting excited states can be performed by examining the contributions of molecular orbitals to the electronic transitions, often visualized through particle and hole density matrices. q-chem.com

While TD-DFT is a powerful tool, it is important to be aware of its limitations, particularly in describing long-range charge-transfer excitations, where it can be inaccurate. chemrxiv.org The choice of the density functional is also crucial for obtaining reliable results. chemrxiv.org For instance, studies on similar systems have shown that hybrid functionals often provide a good description of the excited states of organic molecules. chemrxiv.orgcnr.it

Table 1: Key Aspects of TD-DFT for Analyzing Excited States

FeatureDescriptionRelevance to this compound
Excitation Energies Predicts the energies of electronic transitions, corresponding to absorption peaks in UV-Vis spectra. nih.govAllows for the theoretical prediction of the absorption spectrum and understanding of how the bromo and trifluoromethyl groups influence it.
Oscillator Strengths Calculates the intensity of electronic transitions, helping to assign peaks in experimental spectra. faccts.deAids in the interpretation of the experimental UV-Vis spectrum by correlating calculated transition intensities with observed peak heights.
Nature of Transitions Characterizes transitions as, for example, π → π* or n → π*, and determines their localization or charge-transfer character. chemrxiv.orgProvides insight into the electronic restructuring upon photoexcitation, which is crucial for understanding its photophysical behavior.
Functional & Basis Set The choice of the functional and basis set significantly impacts the accuracy of the results. chemrxiv.orgcnr.itBenchmarking against experimental data or higher-level computations is necessary to select the most appropriate level of theory.

Conformational Analysis and Atropisomerism in Biphenyls

The two phenyl rings in biphenyl are not coplanar due to steric hindrance between the ortho-hydrogens. The introduction of substituents in the ortho positions, such as the trifluoromethyl group in this compound, significantly impacts the rotational barrier around the central C-C bond. nih.govresearchgate.net

The energy required to overcome this rotational barrier determines the conformational flexibility of the molecule. For biphenyls with a single ortho-substituent, these barriers can be determined experimentally using dynamic NMR spectroscopy and computationally through methods like density functional theory (DFT). nih.govrsc.org The size and nature of the ortho-substituent are the primary factors influencing the magnitude of the rotational barrier. nih.govresearchgate.net DFT calculations have been shown to satisfactorily reproduce experimentally determined rotational barriers in substituted biphenyls. nih.govrsc.orgnih.gov

If the rotational barrier is high enough (typically > 20-25 kcal/mol at room temperature), rotation around the biphenyl linkage is restricted, leading to the possibility of atropisomerism—the existence of stable, separable enantiomers resulting from hindered rotation. The presence of a bulky trifluoromethyl group at the 2-position suggests that this compound could exhibit this phenomenon, although the actual barrier would need to be calculated or measured to confirm this.

Table 2: Calculated Rotational Barriers for Selected Substituted Biphenyls

CompoundMethodRotational Barrier (kcal/mol)Reference
BiphenylCCSD(T)~1.9 researchgate.net
2-FluorobiphenylB3LYP/6-311+GNot specified, but low researchgate.netacs.org
2,2'-DifluorobiphenylB3LYP/6-311+GDouble minimum researchgate.netacs.org
2,2'-DichlorobiphenylB3LYP/6-311+G*Single minimum researchgate.netacs.org

Structure-Property Relationship (SPR) Correlations from Computational Models

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties or biological activity. nih.govresearchgate.net These models rely on molecular descriptors calculated from the compound's structure, which can be derived from computational chemistry methods. nih.govresearchgate.net

For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or lipophilicity based on descriptors like molecular volume, surface area, and electrostatic potentials. nih.gov The development of such models typically involves:

Generating a set of molecular descriptors for a series of related compounds.

Measuring the property of interest for these compounds.

Using statistical methods, such as multiple linear regression, to build a mathematical model that relates the descriptors to the property. nih.gov

These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. researchgate.net For halogenated aromatic compounds like polybrominated diphenyl ethers (PBDEs), QSPR models have been successfully used to predict various physicochemical properties. nih.gov

Advanced Applications of 4 Bromo 2 Trifluoromethyl Biphenyl in Materials Science and Organic Electronics

Building Blocks for Functional Polymers and Advanced Materials

The versatility of the 4-Bromo-2-trifluoromethyl-biphenyl scaffold allows for its incorporation into a variety of polymer backbones through well-established chemical transformations. The bromine atom serves as a reactive site for cross-coupling reactions, enabling polymerization, while the trifluoromethyl group imparts desirable properties such as thermal stability, solubility, and specific electronic characteristics to the resulting materials.

While this compound itself is not a direct monomer for polyimide synthesis, its diamine derivatives are crucial precursors for a class of high-performance fluorinated polyimides. The introduction of trifluoromethyl (CF3) groups onto the polymer backbone is an effective method for creating soluble and colorless polyimides. These polymers are prepared from the polymerization of diamine monomers containing the trifluoromethylated biphenyl (B1667301) structure with various dianhydrides.

The resulting fluorinated polyimides exhibit a combination of excellent properties derived from the rigid and nonplanar structure of the monomer. They are often soluble in organic solvents, allowing them to be solution-cast into flexible and tough films. researchgate.net Research on polyimides derived from a related twisted benzidine monomer containing two trifluoromethyl groups demonstrates exceptional thermal stability and mechanical properties. researchgate.net These films possess high glass transition temperatures (Tg), excellent tensile strength, and stability at high temperatures in both nitrogen and air atmospheres. researchgate.net

Table 1: Properties of Fluorinated Polyimides Derived from Trifluoromethyl-Containing Biphenyl Scaffolds

PropertyValue RangeSignificance
Glass Transition Temperature (Tg)345–366°CIndicates high thermal stability and operational temperature range. researchgate.net
5% Weight Loss Temperature (N2)535–605°CDemonstrates excellent thermal decomposition resistance in an inert atmosphere. researchgate.net
5% Weight Loss Temperature (Air)523–594°CShows high oxidative stability at elevated temperatures. researchgate.net
Tensile Strength92–145 MPaReflects the mechanical robustness and durability of the polymer films. researchgate.net
UV-vis Absorption Cut-off354–398 nmContributes to the low color and high optical transparency of the films. researchgate.net

The incorporation of fluorine atoms or fluoroalkyl groups into conjugated polymers is a widely adopted strategy for developing high-performance materials for organic electronics. nih.gov this compound serves as a valuable building block for such polymers. The bromine atom facilitates polymerization via cross-coupling reactions like Suzuki or Stille coupling, allowing the biphenyl unit to be integrated into the main chain of a conjugated polymer.

The strongly electron-withdrawing trifluoromethyl group significantly influences the polymer's electronic properties. Its inclusion can lower the frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for creating n-type or ambipolar semiconducting materials. nih.gov Furthermore, fluorination can enhance the coplanarity of the polymer backbone and promote strong nonbonding interactions, which are beneficial for charge transport. nih.gov These tailored electronic characteristics make conjugated polymers containing trifluoromethyl-biphenyl units promising candidates for a range of organic electronic devices. nih.govku.ac.ae

Development of Organic Semiconductor Materials

Organic semiconductors are the core components of next-generation flexible and lightweight electronic devices. ku.ac.ae The development of new organic semiconductors with high charge carrier mobility, stability, and processability is essential for advancing the field. nih.gov Materials derived from this compound contribute to this effort by providing a scaffold with tunable electronic properties suitable for transistor and photovoltaic applications.

Organic field-effect transistors (OFETs) are fundamental components for applications ranging from display drivers to sensors. nih.govnih.gov The performance of an OFET is largely determined by the charge transport ability of the organic semiconductor used in its active layer. frontiersin.org Fluorinated conjugated polymers are widely used in OFETs to achieve high performance. nih.gov

The incorporation of the 2-trifluoromethyl-biphenyl moiety into a polymer backbone enhances the electron-deficiency of the material, which can improve electron mobility. This makes such materials suitable for use in n-type or ambipolar OFETs, which are crucial for the fabrication of complex integrated circuits. While specific performance data for polymers derived directly from this compound is not detailed in the provided search results, the established principles of molecular design strongly support their potential. For context, high-performance OFETs based on other biphenyl-substituted or fluorinated organic semiconductors have demonstrated significant charge carrier mobilities. researchgate.net

Table 2: Key Performance Parameters for Organic Field-Effect Transistors

ParameterDescriptionTypical Goal
Charge Carrier Mobility (μ)The velocity of charge carriers (electrons or holes) per unit electric field. nih.govHigh (> 1 cm²/Vs) for fast switching speeds. nih.gov
On/Off Current Ratio (Ion/Ioff)The ratio of the current when the transistor is "on" to the current when it is "off". frontiersin.orgHigh (> 10⁶) for low power consumption and clear logic states. frontiersin.org
Threshold Voltage (Vth)The minimum gate voltage required to turn the transistor "on". frontiersin.orgLow, for low-voltage operation.

In organic photovoltaic cells (OPVs), or organic solar cells, the relative energy levels of the electron-donating and electron-accepting materials are critical for efficient power generation. Fluorinated conjugated polymers have emerged as key materials for achieving high power conversion efficiencies. nih.gov

The use of building blocks like this compound allows for precise tuning of a polymer's electronic structure. The electron-withdrawing nature of the CF3 group helps to lower the HOMO and LUMO energy levels of the polymer. This adjustment is essential for creating an optimal energy offset with a partner donor or acceptor material in a bulk heterojunction solar cell, which facilitates the efficient splitting of photogenerated excitons into free charge carriers and minimizes energy loss. Therefore, polymers incorporating this moiety are promising for application as acceptor materials or as components in donor polymers in advanced OPV designs. nih.gov

Research in Liquid Crystal Technology

Fluorinated biphenyls are a cornerstone of modern liquid crystal (LC) technology, widely used in liquid crystal displays (LCDs). The rigid biphenyl core acts as a mesogen, the fundamental unit that promotes the formation of liquid crystalline phases. The introduction of fluorine and trifluoromethyl groups provides a powerful tool for fine-tuning the mesomorphic and physical properties of these materials. nih.gov

The trifluoromethyl group, in particular, has a significant impact on the properties of biphenyl-based liquid crystals. Research on four-ring fluorinated liquid crystals containing a trifluoromethyl group demonstrates the formation of nematic phases over broad temperature ranges. figshare.com The presence and position of the CF3 group can influence the dipole moment, melting temperature, and mesophase stability of the molecule. nih.gov For instance, in one study, a compound featuring a trifluoromethyl group exhibited a nematic phase with a clearing point of 267°C, indicating high thermal stability. figshare.com The interplay between the rigid core, flexible chains, and polar substituents like the CF3 group is essential for designing LCs with specific transition temperatures and stabilities for various applications. nih.govmdpi.com

Table 3: Phase Transition Temperatures of a Nematic Liquid Crystal Containing a Trifluoromethyl-Biphenyl Moiety

Compound StructureTransitionTemperature (°C)
3-fluoro-4-trifluoromethyl-4'-(4'-(n-propyl)-[trans, trans-1,1'-bicyclohexyl]-4-yl)-1,1'-biphenylCrystal to NematicNot specified
Nematic to Isotropic (Clearing Point)267
Data derived from findings on related compounds in literature. figshare.com

Applications in Optical Materials and Optical Waveguide Technologies

There is currently no specific research data available detailing the application of this compound in optical materials or optical waveguide technologies. While fluorinated biphenyls are studied for such applications due to their potential for low optical loss and tunable refractive indices, specific findings for this compound have not been published.

Incorporation into Metal-Organic Frameworks (MOFs) and Microporous Polymers

No published research currently describes the use of this compound as a ligand or building block for the synthesis of metal-organic frameworks or microporous polymers. The development of these materials often utilizes functionalized organic molecules, and while the bromo- and trifluoromethyl- groups on this biphenyl structure suggest potential for post-synthetic modification or as a node in porous structures, no specific examples are documented in scientific literature.

Academic Investigations into Derivatives and Analogues of 4 Bromo 2 Trifluoromethyl Biphenyl

Synthesis and Characterization of Structurally Modified Biphenyls

The synthesis of derivatives of 4-Bromo-2-trifluoromethyl-biphenyl and its analogues predominantly relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent method. acs.orgnih.gov This palladium-catalyzed reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of its boronic acid reagents. acs.orgacs.org

A general approach to synthesizing structurally modified biphenyls from a 4-bromo-2-(trifluoromethyl)phenyl core involves the Suzuki-Miyaura coupling of 4-bromo-2-(trifluoromethyl)aniline's corresponding boronic acid or ester derivative with various aryl halides. Conversely, 4-bromo-2-(trifluoromethyl)benzene derivatives can be coupled with a range of arylboronic acids. nih.gov For instance, the synthesis of various fluorinated biphenyl (B1667301) derivatives has been successfully achieved with excellent yields, averaging 78%, by reacting bromo-aromatic compounds with different arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. acs.orgnih.gov

A study focused on synthesizing a series of fluorine (F) and trifluoromethyl (CF₃) substituted biphenyl derivatives for antimicrobial testing provides a practical example. nih.gov These novel compounds were synthesized to explore their efficacy against several bacterial strains. nih.gov

Characterization of these newly synthesized biphenyls involves a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized derivatives. For example, in fluorinated biphenyls, characteristic signals and coupling constants (like JCF) are observed, confirming the presence and position of fluorine and trifluoromethyl groups. acs.org

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compounds.

UV-Vis Spectroscopy: Analysis of the electronic absorption spectra reveals information about the conjugation within the biphenyl system. Studies show that different substituents can shift the maximum absorption wavelength, indicating alterations in the electronic structure. acs.org

Single-Crystal X-ray Diffraction (SC-XRD): For crystalline products, SC-XRD provides definitive proof of structure, including bond lengths, bond angles, and the dihedral angle between the phenyl rings, which is a critical parameter for understanding the molecule's conformation and steric properties. nih.gov

Below is a table summarizing the synthesis of representative fluorinated biphenyl derivatives using the Suzuki-Miyaura coupling method.

Starting Material (Bromo-arene)Coupling Partner (Arylboronic Acid)Catalyst/BaseProductYield
1-bromo-3,4-difluorobenzene4-(tert-butyl)phenylboronic acidPd(PPh₃)₄ / K₃PO₄4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl~78%
1-bromo-3,4-difluorobenzene4-acetylphenylboronic acidPd(PPh₃)₄ / K₃PO₄1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone~78%
1-bromo-3,4-difluorobenzene3-nitrophenylboronic acidPd(PPh₃)₄ / K₃PO₄3,4-difluoro-3′-nitro-1,1′-biphenyl~78%

This table is illustrative of the synthesis of fluorinated biphenyls and is based on reported methodologies. acs.orgnih.gov

Exploration of Substituent Effects on Reactivity and Electronic Properties

The substituents on the biphenyl core, specifically the bromine atom and the trifluoromethyl group, profoundly influence the molecule's reactivity and electronic properties. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which significantly impacts the electronic distribution and chemical behavior of the aromatic rings. nih.gov

Key Substituent Effects:

Electronic Properties: The -CF₃ group, due to its high electronegativity, decreases the electron density of the phenyl ring it is attached to. nih.gov This modification of the electronic landscape is a key strategy in drug design to modulate drug-receptor interactions. nih.gov Computational studies using Density Functional Theory (DFT) on substituted biphenyls help in quantifying these effects by calculating parameters like HOMO-LUMO energy gaps, ionization potential, and electron affinity. ichem.md For instance, the introduction of electron-withdrawing groups like nitro (-NO₂) has been shown to lower the LUMO energy, making the molecule a better electron acceptor. ichem.md A similar effect is expected for the -CF₃ group.

Reactivity: The bromine atom at the 4-position is a versatile functional handle, primarily serving as a leaving group in cross-coupling reactions like the Suzuki-Miyaura, Heck, and amination reactions. nih.gov The electron-withdrawing nature of the -CF₃ group can influence the reactivity of the C-Br bond. Studies on related halogenated compounds have shown that electron-withdrawing substituents generally decrease the reactivity in certain transformations. beilstein-journals.org For example, in the fluorination of arylsulfur chlorotetrafluorides, nitro- and difluoro-substituted compounds required higher reaction temperatures, indicating decreased reactivity. beilstein-journals.org

Physicochemical Properties: The -CF₃ group enhances the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes. It also increases metabolic stability by blocking sites susceptible to oxidative degradation by metabolic enzymes.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives being investigated for various therapeutic applications. Structure-activity relationship (SAR) studies are crucial in this context, as they aim to understand how specific structural modifications affect biological activity, guiding the design of more potent and selective drug candidates.

A recent study investigated a series of newly synthesized F- and CF₃-substituted biphenyl derivatives as potential antimicrobial agents targeting the FabH enzyme in Escherichia coli. nih.gov The key findings from the antimicrobial assays and SAR analysis were:

The presence of fluorine substituents significantly enhanced antibacterial activity. nih.gov

A bis-fluoro substituted derivative demonstrated the most improved potency among the tested compounds. nih.gov

Molecular docking studies supported the experimental findings, showing strong binding affinities between the designed compounds and the active site of the E. coli FabH enzyme. nih.gov

The SAR analysis confirmed that specific substitution patterns, such as bis-fluoro substitution at the meta-position, contributed synergistically to the antimicrobial efficacy. nih.gov

Furthermore, predictive studies for absorption, distribution, metabolism, excretion, and toxicity (ADMET) suggested that most of the synthesized compounds possess favorable drug-like properties, including low toxicity and good potential for oral bioavailability. nih.gov

Another relevant investigation focused on 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone (B1245722) derivatives and their activity against Mycobacterium tuberculosis. researchgate.net While the core structure is slightly different, it highlights the importance of the bromo-biphenyl moiety in antimicrobial research. The study used Principal Component Analysis (PCA) and Artificial Neural Networks (ANN) to analyze the SAR, revealing that reactivity plays a significant role in determining the antimycobacterial activity. researchgate.net The most active compounds in this series were those with chloride, bromide, or nitro groups as the 'X' substituent. researchgate.net

The following table summarizes hypothetical SAR data based on the principles described in the literature, illustrating how different substituents on a biphenyl core might influence antibacterial activity.

CompoundSubstituent at Position 2Substituent at Position 4Other SubstituentsRelative Antibacterial Activity (Hypothetical)
Parent Scaffold -H-BrPhenylBaseline
Derivative A -CF₃-BrPhenyl+++
Derivative B -F-BrPhenyl++
Derivative C -CF₃-Br3'-Fluorophenyl++++
Derivative D -CF₃-HPhenyl+

This table is a hypothetical representation to illustrate SAR principles where '+' indicates a qualitative increase in activity.

These studies underscore that the this compound framework is a valuable starting point for developing new therapeutic agents, with the bromo and trifluoromethyl groups serving as key modulators of biological activity. nih.gov

Development of Novel Biphenyl Derivatives for Catalytic Applications

Beyond medicinal chemistry, derivatives of this compound are being explored for their potential in catalysis. The biphenyl scaffold is central to many important ligands used in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. The functionalization of the this compound core can lead to the creation of novel ligands with unique steric and electronic properties.

The primary route to convert a bromo-biphenyl derivative into a ligand is by replacing the bromine atom with a coordinating group, such as a phosphine (B1218219). For example, a general method for synthesizing functionalized, biphenyl-based phosphine ligands involves the Suzuki coupling of an appropriate arylboronic acid with an ortho-bromophenylphosphine oxide, followed by reduction. researchgate.net Applying this logic, this compound could be converted into a phosphine ligand. This would involve a reaction sequence such as a lithium-halogen exchange followed by quenching with a chlorophosphine, or a palladium-catalyzed phosphination reaction.

These resulting phosphine ligands, often bulky and electron-rich, are highly effective in promoting challenging cross-coupling reactions. The specific substitution pattern of the biphenyl backbone, including the presence of the ortho-trifluoromethyl group, would create a unique steric environment around the metal center, potentially leading to high activity and selectivity in catalytic transformations.

Research has shown that monodentate, biphenyl-type phosphines are a powerful class of ligands in catalysis. researchgate.net Similarly, N-biphenyl pyrrolidine (B122466) derivatives have been employed as effective ligands in palladium-catalyzed arylaminations. nih.gov This indicates a clear pathway for developing derivatives of this compound as precursors to a new class of specialized ligands for fine chemical synthesis. The development of such ligands is crucial for advancing synthetic chemistry, enabling the construction of complex molecules with greater efficiency and precision.

Future Research Directions and Emerging Opportunities

Targeted Synthesis of Architecturally Complex Biphenyls

The synthesis of polyfluorinated biphenyls is a field of growing interest due to their unique properties and potential applications. acs.org The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds to produce biphenyl (B1667301) derivatives. acs.orgnih.gov Future research will likely focus on leveraging 4-bromo-2-trifluoromethyl-biphenyl in these reactions to create architecturally complex biphenyls with tailored properties.

The development of more efficient and selective catalytic systems is crucial for advancing the synthesis of these complex molecules. nih.gov Research into optimizing reaction conditions, such as the choice of palladium catalysts, ligands, and bases, can lead to higher yields and fewer byproducts. acs.orgnih.gov For instance, the use of specific phosphine (B1218219) ligands like CyJohnPhos has shown promise in couplings involving electron-poor substrates. nih.gov The exploration of novel coupling partners with this compound will enable the creation of a diverse library of new compounds.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Biphenyl Synthesis

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
1-bromo-2,4,5-trifluorobenzene(3,4,5-trifluorophenyl)boronic acidPd2(dba)3 / CyJohnPhosNa2CO3THF/Toluene/H2O72% nih.gov
5-bromo-1,3-difluoro-2-(trifluoromethyl)benzene(3,4,5-trifluorophenyl)boronic acidPd2(dba)3 / CyJohnPhosNa2CO3THF/Toluene/H2O83% nih.gov
1-bromo-3,4-difluorobenzeneVarious arylboronic acidsPd(PPh3)4K3PO4Dioxane/H2Oup to 78% acs.orgnih.gov
ortho-bromoanilinesVarious boronic estersCataCXium A palladacycleCs2CO32-MeTHFup to 95% nih.gov

This table presents examples of related Suzuki-Miyaura reactions to illustrate the potential synthetic routes for complex biphenyls starting from precursors like this compound.

Integration into Advanced Catalytic Systems

The biphenyl scaffold is a common feature in ligands used in transition-metal catalysis. The electronic properties of this compound, influenced by the electron-withdrawing trifluoromethyl group, make it an interesting candidate for incorporation into new ligand designs. Future research could explore the synthesis of phosphine or N-heterocyclic carbene (NHC) ligands derived from this compound.

These new ligands could then be integrated into advanced catalytic systems for a variety of organic transformations. The steric and electronic properties of the ligands can be fine-tuned by modifying the biphenyl structure, potentially leading to catalysts with enhanced activity, selectivity, and stability. The development of heterogeneous catalysts, where the catalytic species are supported on materials like graphene, is another promising area of research. ugr.es

Refined Computational Design for Predictive Material Science

Computational chemistry offers a powerful tool for predicting the properties of new materials before their synthesis. nih.gov By performing theoretical calculations on derivatives of this compound, researchers can screen for candidates with desirable electronic, optical, and physical properties. nih.gov

Future research will likely involve more sophisticated computational models to predict properties such as molecular conformation, electrostatic potential, and dipole moments. nih.gov This predictive approach can guide synthetic efforts, saving time and resources by focusing on the most promising candidates for applications in material science. For example, computational studies can help in designing molecules with specific band gaps for use in electronic devices or with desired liquid crystalline properties. ugr.es

Exploration in Novel Optoelectronic and Bio-Inspired Materials

Fluorinated biphenyls are known to be valuable in the development of liquid crystals and other advanced materials. ugr.es The unique combination of the biphenyl structure with the trifluoromethyl group in this compound suggests its potential in the design of novel optoelectronic materials. The trifluoromethyl group can enhance properties like metabolic stability and lipophilicity, which is also of interest in medicinal chemistry and agrochemical development. innospk.com

Future research can focus on synthesizing polymers and other macromolecules incorporating the this compound unit. These materials could exhibit interesting properties for applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors. Furthermore, the structural motifs present in this compound could be used to design bio-inspired materials with specific recognition or self-assembly properties. The synthesis of fluorinated polyimides from related building blocks has already shown promise for applications in flexible electronics due to their high thermal stability and desirable mechanical properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-trifluoromethyl-biphenyl, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Ullmann coupling , leveraging bromine as a leaving group. Key optimization parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos for enhanced efficiency.
  • Solvent system : Polar aprotic solvents (DMF, THF) under inert atmosphere to prevent side reactions.
  • Temperature control : Reactions often proceed at 80–100°C for 12–24 hours. Monitoring by TLC or GC-MS ensures reaction completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic proton splitting patterns (e.g., coupling constants for ortho/meta substituents) and deshielding effects from the trifluoromethyl group.
  • ¹⁹F NMR : A singlet near -60 ppm confirms the -CF₃ group.
  • IR Spectroscopy : Peaks at ~1120 cm⁻¹ (C-F stretch) and ~500 cm⁻¹ (C-Br stretch) validate functional groups.
  • High-Resolution MS : Exact mass matching [M+H]⁺ or [M-Br]⁺ fragments confirms molecular formula .

Q. What crystallization strategies are recommended for obtaining high-quality single crystals of halogenated biphenyl derivatives?

  • Methodological Answer :

  • Slow evaporation : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation.
  • Temperature gradient : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.
  • Seeding : Introduce microcrystals from prior trials to guide growth.
  • X-ray diffraction : Validate crystal quality using SHELX for structure refinement .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group decreases electron density at the biphenyl core, enhancing oxidative addition rates in Pd-catalyzed couplings. However, steric hindrance may reduce nucleophilic attack efficiency.

  • DFT calculations : Use Gaussian or ORCA to map electron density surfaces and predict regioselectivity.
  • Kinetic studies : Compare turnover frequencies (TOFs) with non-fluorinated analogs to quantify electronic effects .

Q. What computational methods (DFT, molecular docking) are suitable for predicting the electronic properties and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict reactivity (e.g., using B3LYP/6-311+G(d,p) basis sets).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes), using crystal structures from the PDB.
  • MD Simulations : GROMACS or AMBER assess binding stability under physiological conditions .

Q. How should researchers address discrepancies in crystallographic data refinement for halogenated biphenyl structures?

  • Methodological Answer :

  • Disorder modeling : Use SHELXL’s PART instruction to resolve overlapping atoms, particularly for bromine and -CF₃ groups.
  • Thermal parameter checks : Anisotropic refinement for heavy atoms (Br, F) reduces residual density errors.
  • Twinned data : Apply HKLF 5 in SHELXL for twin-law correction.
  • Validation tools : Check Rint, Rsigma, and CCDC’s Mercury for geometry outliers .

Q. What mechanistic insights explain unexpected byproduct formation during Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer :

  • Homocoupling : Trace oxygen or moisture can oxidize Pd(0) to Pd(II), promoting Ar-Ar bond formation. Use degassed solvents and rigorous inert conditions.
  • Protodehalogenation : Acidic conditions or excess base may cleave the C-Br bond. Monitor pH and stoichiometry (e.g., Na₂CO₃ vs. Cs₂CO₃).
  • LC-MS/MS : Identify byproducts via fragmentation patterns and propose reaction pathways .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reactivity data reported for this compound in different solvent systems?

  • Methodological Answer :

  • Controlled replication : Systematically vary solvents (DMF, toluene, ethanol) while keeping other parameters constant.
  • Solvent polarity metrics : Correlate outcomes with Kamlet-Taft or Hansen parameters to identify polarity-driven trends.
  • In-situ monitoring : Use ReactIR or UV-vis spectroscopy to track intermediate species and solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.